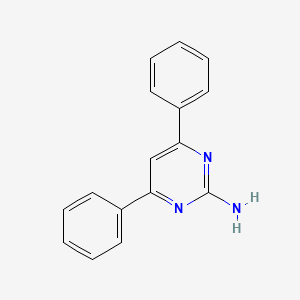

4,6-Diphenylpyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diphenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUCBEYDRUCBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347207 | |

| Record name | 4,6-diphenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40230-24-8 | |

| Record name | 4,6-Diphenylpyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-diphenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIPHENYLPYRIMIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-Diphenylpyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of modern chemistry, certain molecular scaffolds serve as foundational pillars for innovation across diverse fields. 4,6-Diphenylpyrimidin-2-amine (DPAM), a key pyrimidine derivative, is one such molecule. With the chemical formula C16H13N3, this compound has garnered significant attention for its utility as a versatile intermediate in both materials science and pharmacology.[1] Its unique electronic properties, stemming from the pyrimidine core, and the capacity for chemical modification at its phenyl and amine substituents make it a valuable precursor for complex functional molecules.[1]

This guide offers an in-depth exploration of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple data sheet to explain the causality behind its characteristics and the experimental methodologies used for its validation. We will delve into its structural attributes, spectroscopic signature, and thermal properties, providing a robust framework for its application in advanced synthesis and material fabrication.

Section 1: Core Molecular and Physical Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These characteristics dictate its behavior in various chemical and physical environments, influencing everything from reaction kinetics to biological interactions.

Chemical Identity

-

Chemical Name: this compound

-

Common Synonyms: DPAM, 2-Amino-4,6-diphenylpyrimidine[2]

-

CAS Number: 40230-24-8[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical data for this compound, compiled from validated sources. These parameters are critical for predicting its solubility, stability, and suitability for various applications.

| Property | Value | Source(s) |

| Appearance | White to Light yellow to Light orange powder/crystal | [1][2] |

| Melting Point | 132.0 to 136.0 °C | [1][2][3] |

| XlogP (Predicted) | 3.2 | [4] |

| UV-Vis λmax | 332 nm (in 50% EtOH) | [2][3] |

| Storage Condition | Keep in dark place, Inert atmosphere, Room temperature | [2][3] |

Expert Insight: The predicted XlogP value of 3.2 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments over aqueous ones.[4] This is a crucial consideration in drug development for predicting membrane permeability and in materials science for selecting appropriate solvents for processing.

Section 2: Synthesis and Structural Elucidation

The reliability of any research or development effort hinges on the quality and purity of the starting materials. This section details a common and robust synthetic route to this compound and the analytical workflow required to validate its identity and purity.

General Synthesis Pathway

The synthesis of this compound is typically achieved through a well-established two-step process.[6][7] First, a chalcone intermediate (1,3-diphenylprop-2-en-1-one) is formed via a Claisen-Schmidt condensation of benzaldehyde and acetophenone.[7] This intermediate is then cyclized with guanidine hydrochloride in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield the final pyrimidine derivative.[6][7]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature.[6][8]

Objective: To synthesize this compound from a chalcone intermediate.

Materials:

-

1,3-diphenylprop-2-en-1-one (Substituted Chalcone)

-

Guanidine Hydrochloride

-

Dimethylformamide (DMF)

-

Methanol (for recrystallization)

-

Petroleum Ether (for washing)

-

Crushed Ice

Procedure:

-

In a round-bottom flask, combine an equimolar quantity of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).[6]

-

Add dimethylformamide (DMF) as the solvent.

-

Reflux the reaction mixture with stirring at a temperature of 50–60 °C for 6–7 hours.[6][8]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice to precipitate the crude product.[6]

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Filter the solid product using a Buchner funnel and wash it with cold water.

-

Recrystallize the crude product from methanol to purify it.

-

Wash the purified crystals with petroleum ether and dry them thoroughly.

Trustworthiness: This self-validating protocol relies on precipitation and recrystallization, classic purification techniques that leverage differences in solubility between the product and impurities at varying temperatures. The final purity should be confirmed using the characterization methods outlined below.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach ensures a comprehensive and reliable validation.

Caption: Standard analytical workflow for compound validation.

Methodologies:

-

FT-IR Spectroscopy: Used to identify key functional groups. Expected peaks include N-H stretching for the amine group (~3300-3400 cm⁻¹) and C=N stretching for the pyrimidine ring (~1589 cm⁻¹).[6][8]

-

¹H NMR Spectroscopy: Provides information on the chemical environment of protons. The spectrum would show characteristic multiplets in the aromatic region for the phenyl rings and a signal for the amine protons.[6][8]

-

Mass Spectrometry: Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 247.29 g/mol .[8]

-

Thin-Layer Chromatography (TLC): A rapid method to assess the purity of the synthesized compound. A single spot indicates a high degree of purity.[9]

Section 3: Applications and Broader Significance

The physicochemical properties of this compound make it a highly valuable building block in several advanced applications.

-

Organic Electronics: DPAM serves as a foundational component in the synthesis of more complex molecules used in organic light-emitting diodes (OLEDs).[1] The pyrimidine core possesses unique electronic properties that can be fine-tuned by modifying the phenyl and amine groups, allowing for the development of novel materials with specific optoelectronic characteristics.[1]

-

Medicinal Chemistry: Pyrimidine derivatives are a well-known class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[6][10] this compound derivatives have been specifically investigated for their potential as anticancer agents, with some showing inhibitory activity against targets like Aurora kinase A.[11] The scaffold's ability to be readily functionalized allows for the creation of large libraries of compounds for pharmacological screening.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for scientific innovation. Its well-defined physicochemical properties, including a melting point of 132.0-136.0 °C and a lipophilic nature indicated by a predicted XlogP of 3.2, provide a solid foundation for its use in reproducible and scalable applications.[1][3][4] The straightforward and high-yielding synthesis, coupled with a robust analytical validation workflow, ensures that researchers can access high-purity material for their work. From developing next-generation OLEDs to designing novel therapeutic agents, a comprehensive understanding of this molecule's characteristics is the first step toward unlocking its full potential.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound.

- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.

- ChemBK. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.

- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate.

- Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. BMC Chemistry, 13(1), 77.

- PubChemLite. (n.d.). This compound (C16H13N3).

- ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C16H13N3) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Diphenylpyrimidin-2-amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diphenylpyrimidin-2-amine is a heterocyclic aromatic amine that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar structure, coupled with the presence of reactive amine and phenyl functionalities, makes it a versatile building block for the synthesis of a wide array of complex molecules. In the realm of drug discovery, the 2-aminopyrimidine scaffold is a well-recognized pharmacophore, present in numerous biologically active compounds.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Formula

The structural integrity of this compound is fundamental to its chemical behavior and biological activity. A thorough understanding of its molecular architecture is therefore paramount for its effective utilization in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 40230-24-8[2][3][4][5] |

| Molecular Formula | C₁₆H₁₃N₃[2][3][4][6][7][8] |

| Molecular Weight | 247.30 g/mol [3][6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3[8] |

| InChI Key | KZUCBEYDRUCBCS-UHFFFAOYSA-N[7][8] |

Structural Elucidation

The molecule consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with a primary amine group (-NH₂) at the 2-position and two phenyl groups at the 4- and 6-positions.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 132.0 to 136.0 °C | [2][5][6] |

| Solubility | Soluble in dimethylformamide (DMF) and other polar organic solvents. | [1] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [5][6] |

| λmax | 332 nm (in 50% EtOH) | [5][6] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the cyclocondensation reaction between 1,3-diphenyl-2-propen-1-one (chalcone) and a guanidine salt.[1] This reaction is a classic example of the construction of the pyrimidine ring system.

Reaction Scheme

Detailed Experimental Protocol

This protocol is a representative procedure based on commonly cited methods in the literature.[1]

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Guanidine Hydrochloride

-

Dimethylformamide (DMF)

-

Methanol (for recrystallization)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1,3-diphenyl-2-propen-1-one and guanidine hydrochloride.

-

Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Guanidine Hydrochloride: Serves as the nitrogen-containing component to form the pyrimidine ring. The hydrochloride salt is stable and easy to handle.

-

DMF as Solvent: A polar aprotic solvent with a high boiling point, suitable for reflux conditions and for dissolving the reactants.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier of the cyclocondensation reaction.

-

Precipitation in Ice-Cold Water: The product is typically insoluble in water, allowing for its separation from the water-soluble DMF and any unreacted guanidine hydrochloride.

-

Recrystallization: A standard purification technique to remove impurities and obtain a highly pure crystalline product.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Based on literature data for this compound and its derivatives, the following characteristic signals are expected:[1]

-

δ ~5.30 ppm (broad singlet, 2H): This signal corresponds to the two protons of the primary amine group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Region (multiplets): The protons of the two phenyl rings and the single proton on the pyrimidine ring (at C5) will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and multiplicities will depend on the specific electronic environment and coupling interactions. The C5 proton of the pyrimidine ring is often observed as a singlet.

¹³C NMR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:[1]

-

~3314 cm⁻¹: N-H stretching vibrations of the primary amine group.

-

~1563 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1540 cm⁻¹: C=N stretching vibrations of the pyrimidine ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 247, corresponding to the molecular weight of this compound.

Applications in Drug Development and Materials Science

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of a variety of biologically active compounds.

As a Scaffold for Bioactive Molecules

Derivatives of this compound have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative effects of 4,6-diarylpyrimidine derivatives against various cancer cell lines.[9][10][11] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

-

Enzyme Inhibition: The 4,6-diphenylpyrimidine core has been utilized to design inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases.

-

Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory properties in preclinical models.

The general workflow for utilizing this scaffold in drug discovery is outlined below:

Applications in Materials Science

Beyond its pharmaceutical applications, this compound is a valuable intermediate in the synthesis of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[2] The pyrimidine ring's electron-deficient nature, combined with the potential for tuning the electronic properties through substitution on the phenyl rings and the amino group, makes it an attractive component for designing new emissive and charge-transport materials.[2]

Conclusion

This compound is a molecule of significant academic and industrial importance. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for researchers in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental properties and applications, serving as a valuable resource for scientists and professionals seeking to leverage this important chemical entity in their research and development endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H13N3). Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Faruk, M. O., et al. (2025). Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Bangladesh Pharmaceutical Journal, 28(2), 142-151. Retrieved from [Link]

-

Kim, J. Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Journal of ancer Prevention, 24(2), 96–106. Retrieved from [Link]

-

Kim, J. Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1824-S1829. Retrieved from [Link]

-

Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 647-652. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 40230-24-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.40230-24-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. PubChemLite - this compound (C16H13N3) [pubchemlite.lcsb.uni.lu]

- 9. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4,6-Diphenylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 4,6-Diphenylpyrimidin-2-amine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids.[1][2][3] Within the vast landscape of pyrimidine chemistry, the this compound scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, tailored for researchers, scientists, and drug development professionals. The inherent structural features of this scaffold, particularly the diaryl substitution at positions 4 and 6 and the primary amine at position 2, offer a unique three-dimensional arrangement that facilitates interactions with a variety of biological targets. This has led to the development of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document will delve into the core scientific principles underpinning these activities, offering both field-proven insights and detailed experimental methodologies to empower further research and development in this exciting area of medicinal chemistry.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives is typically achieved through a well-established and robust chemical pathway.[4] The most common and efficient method involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde to form a chalcone intermediate. This is followed by a cyclocondensation reaction of the chalcone with guanidine hydrochloride in the presence of a base.[1][5][6] This versatile approach allows for the introduction of a wide array of substituents on the two phenyl rings, enabling the systematic exploration of structure-activity relationships (SAR).

General Synthetic Protocol:

A general and reliable method for the synthesis of this compound derivatives is outlined below.[5][6]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Pyrimidine Ring Formation (Cyclocondensation)

-

Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF) in the presence of a base (e.g., sodium hydroxide or potassium ethoxide).[1][5]

-

Monitor the reaction by TLC until the starting material is consumed (typically 6-8 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the desired this compound derivative.

Caption: Mechanism of anticancer activity via Aurora Kinase A inhibition.

Experimental Protocol: In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability

This protocol describes a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will capture the IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

| Derivative | Modification | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | HCT116 (Colon) | Not explicitly stated, but identified as a potent inhibitor | [7] |

| Compound III-3A | 4,6-diaryl-2-pyrimidinamine derivative | MCF-7 (Breast) | Significantly inhibits proliferation | [8] |

| Compound 1e | 2-amino-4,6-diarylpyrimidine derivative | K562 (Leukemia) | 8.77 ± 0.55 | [9] |

| Compound 1g | 2-amino-4,6-diarylpyrimidine derivative | K562 (Leukemia) | Not specified, but identified as active | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Several this compound derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. [2][3][5][6]

Mechanism of Action and In Vivo Evaluation

The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced rat paw edema model, a classic in vivo assay for acute inflammation. [5][6]The mechanism is believed to involve the inhibition of inflammatory mediators.

A study on a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines revealed that compounds with electron-withdrawing groups, such as a nitro group, exhibited enhanced anti-inflammatory activity. [5]For instance, 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine showed a highly significant reduction in paw edema. [5]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle only), a standard group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

| Compound | Substitution | % Inhibition of Edema (after 3h) | Reference |

| IIa | 4-(4-nitrophenyl)-6-phenyl | Highly significant reduction | [5] |

| IIb | 4-(4-methoxyphenyl)-6-phenyl | Highly significant reduction | [5] |

| Indomethacin (Standard) | - | Significant reduction | [5] |

Antimicrobial and Other Biological Activities

Beyond their anticancer and anti-inflammatory effects, this compound derivatives have shown promise in other therapeutic areas.

-

Antimicrobial Activity: Some derivatives have been reported to possess antibacterial and antifungal properties. [7][10]The evaluation of antimicrobial activity is typically performed using standard methods such as the agar well diffusion assay or by determining the minimum inhibitory concentration (MIC).

-

Neuroprotective Activity: A series of propargyl-containing 4,6-diphenylpyrimidine derivatives were synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathogenesis of Alzheimer's disease. [11][12]Several of these compounds exhibited potent, nanomolar inhibition of both enzymes and demonstrated neuroprotective effects in cell-based assays. [11][12]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities, particularly in oncology and inflammation, make it an attractive starting point for medicinal chemists. Future research should focus on:

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the phenyl rings and the 2-amino group to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their pharmacological effects.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(3), 249-254. [Link]

-

Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Tumor Biology, 41(6), 1010428319852296. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound. Inno Pharmchem. [Link]

-

ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]

-

Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]

-

Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. ResearchGate. [Link]

-

Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 638-643. [Link]

-

Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ScienceDirect. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and anti-i - ResearchGate. ResearchGate. [Link]

-

Garg, V. (2020). ANTIMICROBIAL ASSAY AND 4, 6 - DIPHENYL- 3, 4-DIHYDROPYRIMIDINE-2(H). Informative Journals. [Link]

-

Kumar, B., et al. (2018). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 283-298. [Link]

-

Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. PubMed. [Link]

-

Dung, H. T. K., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(48), 31215-31229. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arabjchem.org [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. informativejournals.com [informativejournals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass) of 4,6-Diphenylpyrimidin-2-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Diphenylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₆H₁₃N₃), a pivotal chemical intermediate in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a deep dive into the structural elucidation of this molecule through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features are explained to provide researchers, scientists, and drug development professionals with a practical and authoritative resource. All methodologies and interpretations are grounded in established spectroscopic principles and supported by scientific literature.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic amine. The core structure consists of a pyrimidine ring substituted with two phenyl groups at the C4 and C6 positions and an amine group at the C2 position. This specific arrangement of aromatic and heteroaromatic systems imparts the unique electronic properties that make it a valuable building block in materials science.[1]

-

Molecular Formula: C₁₆H₁₃N₃

-

Molecular Weight: 247.29 g/mol [2]

-

Appearance: Typically a white crystalline powder[1]

-

Melting Point: 132.0 to 136.0 °C

-

Chemical Name: this compound[3]

Caption: General workflow for spectroscopic structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic vibrations for the amine N-H bonds, aromatic C-H bonds, and the C=C and C=N bonds within the aromatic and heteroaromatic rings.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: A small amount of the sample (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The use of KBr is critical as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of IR Spectrum

The IR spectrum provides a fingerprint of the molecule's covalent bonds. For this compound, the key is to identify the vibrations associated with the primary amine and the extensive aromatic system.

-

N-H Stretching: As a primary amine (R-NH₂), the molecule is expected to show two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region. [4]This is a textbook example of asymmetric and symmetric stretching modes; the two N-H bonds vibrate both in-phase and out-of-phase, leading to two absorptions. This is a definitive marker for a primary amine.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the phenyl and pyrimidine rings typically occurs just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The region from 1650-1500 cm⁻¹ is complex, containing multiple overlapping bands from the C=N stretching of the pyrimidine ring and the C=C stretching of all three aromatic rings. [5][6]* N-H Bending: The scissoring vibration of the primary amine group is expected to appear as a distinct band in the 1650-1580 cm⁻¹ range. [4]* C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of aromatic C-H out-of-plane bending. The exact position of these bands can give clues about the substitution pattern on the phenyl rings (monosubstituted in this case). [7]

Data Summary: IR

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (N-H) |

| ~3100 - 3000 | Stretch | Aromatic (C-H) |

| ~1650 - 1580 | Bend (Scissoring) | Primary Amine (N-H) |

| ~1620 - 1500 | Ring Stretch | Aromatic/Heteroaromatic (C=C, C=N) |

| ~1335 - 1250 | Stretch | Aromatic Amine (C-N) |

| ~900 - 675 | Out-of-Plane Bend | Aromatic (C-H) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. [8][9]The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its tendency not to exchange with amine protons, keeping the NH₂ signal sharp.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). [7]Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum should account for all 13 protons in the molecule, which are located in four distinct chemical environments.

-

Amine Protons (NH₂): These two protons are expected to appear as a broad singlet. The chemical shift can vary depending on solvent and concentration but is often found in the range of 3.9-5.4 ppm. [9][10]The signal is a singlet because there are no adjacent protons to couple with, and its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Phenyl Protons (Ar-H): The ten protons on the two phenyl rings will appear as complex multiplets in the aromatic region, typically between 7.0 and 8.2 ppm. [10]Protons ortho to the pyrimidine ring will be the most deshielded (further downfield) due to the ring's electron-withdrawing nature.

-

Pyrimidine Proton (C5-H): There is a single proton on the pyrimidine ring at the C5 position. Being isolated from other protons, it is expected to appear as a sharp singlet, likely in the aromatic region around 7.0-7.5 ppm. [9]

Data Summary: ¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.2 | Multiplet | 10H | Phenyl Protons (Ar-H) |

| ~7.0 - 7.5 | Singlet | 1H | Pyrimidine C5-H |

| ~3.9 - 5.4 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, we expect to see 9 distinct signals instead of 16.

-

Pyrimidine Carbons: The three carbons of the pyrimidine ring will have characteristic shifts. C2, bonded to three nitrogen atoms, will be significantly downfield. C4 and C6, being equivalent and bonded to a nitrogen and a phenyl group, will also be downfield. C5 will be the most upfield of the ring carbons. [11]* Phenyl Carbons: For the two equivalent phenyl groups, we expect four signals: one for the ipso-carbon (attached to the pyrimidine), and three for the ortho, meta, and para carbons. The typical range for aromatic carbons is 120-140 ppm. [12]

Data Summary: ¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| > 160 | C2, C4, C6 (Pyrimidine) |

| ~138 | C-ipso (Phenyl) |

| ~125 - 130 | C-ortho, C-meta, C-para (Phenyl) |

| ~110 | C5 (Pyrimidine) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). [13]This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak (M⁺•). For this compound, with a molecular weight of 247.29, this peak should appear at m/z = 247. [3]The presence of this peak confirms the molecular weight. In some soft ionization techniques like ESI, the [M+H]⁺ peak at m/z 248 would be dominant. [3]* Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in a predictable way. The stability of the pyrimidine ring often results in it being retained in many fragment ions. [13]Key fragmentations could include the loss of a hydrogen radical to form an ion at m/z 246, or cleavage of the phenyl groups.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Data Summary: Mass Spectrometry

| m/z | Proposed Fragment |

| 247 | [M]⁺• (Molecular Ion) |

| 246 | [M-H]⁺ |

| 170 | [M-C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. IR spectroscopy confirms the presence of the primary amine and aromatic functionalities. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeletons, respectively. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. The combined data from these orthogonal techniques provides a high degree of confidence in the structural assignment, a critical requirement for any downstream application in research or industry.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).

- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.

- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate.

- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate.

- Marradi, M., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers. ACS Publications.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.

- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds. (2022). NIH.

- Supplementary Information for - The Royal Society of Chemistry. (n.d.).

- Rane, S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

- PubChem. (n.d.). N,4-Dimethyl-6-phenylpyrimidin-2-amine.

- PubChemLite. (n.d.). This compound (C16H13N3).

- ChemBK. (n.d.). This compound.

- ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. PubChemLite - this compound (C16H13N3) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Pyrimidine Core: A Privileged Scaffold for Precision Oncology

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 4,6-Diphenylpyrimidin-2-amine

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its presence in numerous FDA-approved therapeutics.[1][2] Specifically, the this compound core represents a promising starting point for the development of novel targeted therapies. This technical guide provides a comprehensive overview of the potential therapeutic targets for this compound class, with a primary focus on protein kinases and hormone receptors. We will delve into the rationale behind target selection, provide detailed, field-proven protocols for target validation, and illustrate the underlying biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged chemical scaffold.

Introduction: The Therapeutic Promise of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids, rendering it a molecule of immense biological significance.[2] In drug discovery, pyrimidine derivatives have emerged as "privileged scaffolds" due to their ability to interact with a wide array of biological targets with high affinity and specificity.[3] The 2-aminopyrimidine moiety is particularly adept at forming crucial hydrogen bonds within the ATP-binding pocket of protein kinases, acting as a bioisostere for the natural purine ring of ATP.[1][3] This mimicry is the foundation for the development of a multitude of kinase inhibitors. The addition of diphenyl groups at the 4 and 6 positions provides a modifiable framework to enhance potency and selectivity for specific targets. While the primary focus has been on oncology, the therapeutic landscape for pyrimidine derivatives is expanding to include inflammatory conditions, neurodegenerative diseases, and other disorders.[4][5][6]

Primary Therapeutic Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[3][7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[8] The this compound scaffold is an excellent candidate for developing ATP-competitive kinase inhibitors.

Aurora Kinase A (AURKA): A Key Regulator of Mitosis

Rationale for Target Selection: Aurora Kinase A (AURKA) is a serine/threonine kinase that is essential for proper mitotic progression, including centrosome maturation and spindle assembly.[9][10] Overexpression of AURKA is frequently observed in various cancers and is associated with tumorigenesis and genomic instability.[11][12] Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated potent inhibitory activity against AURKA, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[11][13] This makes AURKA a highly attractive target for compounds based on the this compound core.

Signaling Pathway:

Caption: AURKA signaling pathway and point of inhibition.

Experimental Validation: In Vitro AURKA Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay and Chemi-Verse™ Aurora Kinase A Assay Kit.[9][12][14] It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Dispense a small volume (e.g., 2.5 µL) of each compound concentration into a 384-well white assay plate. Include wells for positive control (DMSO vehicle) and blank (no enzyme).[14]

-

-

Reagent Preparation:

-

Thaw recombinant human AURKA enzyme, 5x Kinase Assay Buffer, ATP, and substrate (e.g., Kemptide) on ice.[14]

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water.

-

Prepare the Kinase/Substrate Master Mix in 1x Kinase Assay Buffer. The final concentrations should be optimized, but a starting point could be 5 ng/µL AURKA and 1 mg/mL Kemptide.[14]

-

-

Kinase Reaction:

-

Add the Kinase/Substrate Master Mix (e.g., 10 µL) to the wells containing the test compound and positive control. Add 1x Kinase Assay Buffer to the blank wells.[14]

-

Initiate the kinase reaction by adding the ATP solution (e.g., 12.5 µL of a master mix containing ATP and other buffer components). A final ATP concentration near the Km of the enzyme is recommended for accurate IC50 determination.[14]

-

Incubate the plate at 30°C for 45-60 minutes.[14]

-

-

Signal Detection:

-

Stop the reaction by adding ADP-Glo™ Reagent (e.g., 25 µL) to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[14]

-

Incubate at room temperature for 40 minutes.[9]

-

Add Kinase Detection Reagent (e.g., 50 µL) to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.[14]

-

Incubate at room temperature for 30-45 minutes to allow the signal to stabilize.[14]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls.

-

Use software such as GraphPad Prism to plot the percent inhibition against the log of the inhibitor concentration and fit the data to a non-linear regression model (log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.[3][15]

-

Quantitative Data Summary:

| Parameter | Typical Value/Range | Reference |

| AURKA Enzyme | 5 ng/µL | [14] |

| Substrate (Kemptide) | 1 mg/mL | [14] |

| ATP Concentration | ~ Km of AURKA | [14] |

| Incubation Time | 45-60 minutes | [14] |

| Assay Format | 96- or 384-well plate | [14][16] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Gatekeeper of Angiogenesis

Rationale for Target Selection: VEGFR-2 (also known as KDR) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6] This process is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy. Pyrimidine-based compounds have been successfully developed as VEGFR-2 inhibitors.[17] A series of 4,6-diaryl-2-pyrimidinamine derivatives were shown to inhibit VEGFR-2 phosphorylation and angiogenesis, highlighting the potential of this scaffold to target this critical pathway.[17]

Experimental Validation: Cell-Based VEGFR-2 Phosphorylation Assay

This protocol describes how to measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture HUVECs in appropriate endothelial cell growth medium.

-

Seed HUVECs into 96-well plates and allow them to grow to near confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal receptor phosphorylation.[18]

-

-

Compound Treatment:

-

Treat the serum-starved HUVECs with various concentrations of this compound for a predetermined time (e.g., 4 hours).[19] Include a vehicle control (DMSO).

-

-

VEGF Stimulation:

-

Cell Lysis and Analysis:

-

Data Analysis:

-

Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

-

Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration relative to the VEGF-stimulated vehicle control.

-

Determine the IC50 value using GraphPad Prism as described previously.[3][15]

-

Secondary Target Class: Hormone Receptors

Estrogen Receptor (ER): A Driver in Breast Cancer

Rationale for Target Selection: The estrogen receptor (ER) is a key driver in the majority of breast cancers.[17] Selective Estrogen Receptor Modulators (SERMs) are a mainstay of endocrine therapy. Interestingly, some pyrimidine derivatives have been designed to possess dual activity, antagonizing the ER while also inhibiting kinases like VEGFR-2.[17] This dual-action approach could offer a strategy to overcome resistance to traditional endocrine therapies.

Experimental Validation: MCF-7 Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the estrogen-induced proliferation of ER-positive MCF-7 breast cancer cells.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Seed the cells in a 96-well plate at a low density (e.g., 1,000-3,000 cells/well) and allow them to attach overnight.[20]

-

-

Treatment:

-

Treat the cells with serial dilutions of this compound in the presence of a fixed, proliferation-inducing concentration of estradiol (E2, e.g., 10 nM).[21]

-

Include controls for vehicle, E2 alone, and the test compound alone.

-

Incubate for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

-

-

Proliferation Measurement:

-

Data Analysis:

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the development of targeted therapeutics, particularly in the realm of oncology. The primary targets for this class of compounds are protein kinases, with AURKA and VEGFR-2 representing compelling examples due to their critical roles in cell division and angiogenesis, respectively. Furthermore, the potential for dual-targeting of kinases and hormone receptors like ER opens up exciting avenues for creating novel anti-cancer agents with improved efficacy and the ability to overcome drug resistance. The detailed protocols provided in this guide offer a robust framework for the identification and validation of these and other potential therapeutic targets. Future work should focus on optimizing the structure of this compound derivatives to enhance their potency and selectivity for specific targets, as well as exploring their therapeutic potential in other disease areas where the identified targets are implicated.

References

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). Retrieved from [Link]

-

How to determine an IC50. (n.d.). GraphPad. Retrieved from [Link]

- Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. (2019). Tumor Biology, 41(6), 1010428319852292.

-

IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024, September 19). [Video]. YouTube. [Link]

-

In vitro NLK Kinase Assay. (n.d.). Retrieved from [Link]

-

(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018, March 28). [Video]. YouTube. [Link]

-

Fitting the absolute IC50. (n.d.). GraphPad. Retrieved from [Link]

-

How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). [Video]. YouTube. [Link]

-

Determination of IC50 values using GraphPad Prism. (n.d.). Retrieved from [Link]

-

IC50 and Percent Inhibition by GraphPad Prism 8. (2022, March 25). ResearchGate. Retrieved from [Link]

- Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 807, 25-42.

-

Arcadia: a visualization tool for metabolic pathways. (n.d.). Retrieved from [Link]

- Lanthanide Luminescence Assays. (n.d.). The Parker Lab @ UMN.

- Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. (2014). PLoS ONE, 9(5), e99201.

-

Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Retrieved from [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

- All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. (2022). Analytical Chemistry, 94(30), 10636-10643.

-

Gremlin is a novel agonist of the major proangiogenic receptor VEGFR2. (n.d.). Retrieved from [Link]

- Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. (2024). Analytical Chemistry.

- Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion. (2024). Analytical Chemistry.

-

(PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Proliferation protocol optimization using MCF7. Cell number of MCF7... (n.d.). ResearchGate. Retrieved from [Link]

-

Cell proliferation assays in MCF-7:5C antihormone-resistant breast... (n.d.). ResearchGate. Retrieved from [Link]

-

Interactive Visualization of Metabolic Pathways. (n.d.). Retrieved from [Link]

-

The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (n.d.). Retrieved from [Link]

-

Application of Graph-based Data Mining to Metabolic Pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors. (n.d.). Retrieved from [Link]

-

Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

- Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. (2017). International Journal of Molecular Sciences, 18(3), 586.

- A graph layout algorithm for drawing metabolic pathways. (2000).

-

Effects of Tamoxifen and Ghrelin in ER-positive MCF-7 and ER-negative MDA-MB231 Breast Cancer Cells. (n.d.). Retrieved from [Link]

-

Indolic compounds inhibit VEGF-induced VEGFR-2 phosphorilation. HUVECs... (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis of VEGFR2 pathway in HUVEC cells (A) Western blot analysis and... (n.d.). ResearchGate. Retrieved from [Link]

-

DOT language — Beginner. (Graph description language). (2017, October 16). Medium. [Link]

-

Tips for Pathway Schematic design? (n.d.). Reddit. Retrieved from [Link]

-

DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

Sources

- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. graphpad.com [graphpad.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. youtube.com [youtube.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. iris.unibs.it [iris.unibs.it]

- 19. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jcpjournal.org [jcpjournal.org]

- 22. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

The Emergence of 4,6-Diphenylpyrimidin-2-amine Derivatives as Potent Kinase Inhibitors: A Technical Guide for Drug Discovery

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant number of approved kinase inhibitors.[1] Within this broad class, 4,6-diphenylpyrimidin-2-amine derivatives have emerged as a particularly promising chemotype for the development of novel anticancer agents. This technical guide provides a comprehensive analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and mechanism of action as a potent inhibitor of key oncogenic kinases, with a primary focus on Aurora Kinase A (AURKA). We will explore the causality behind experimental design, from initial synthesis to cellular evaluation, and provide detailed, field-proven protocols for key assays. This document is intended to serve as a foundational resource for researchers aiming to exploit the therapeutic potential of this versatile chemical scaffold.

The Strategic Advantage of the Pyrimidine Core in Kinase Inhibition

Protein kinases, which regulate a vast array of cellular processes, represent one of the most critical target classes in modern oncology.[2] The development of small molecule inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy.[3] The pyrimidine ring is a bioisostere of the adenine core of ATP, making it an ideal foundational structure for designing ATP-competitive inhibitors.[4] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase domain, a key anchoring point for many inhibitors. The 2, 4, and 6 positions of the pyrimidine ring provide versatile vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The this compound scaffold specifically positions two aryl groups that can be tailored to explore distinct pockets within the kinase active site, while the 2-amino group serves as another key interaction point.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through a well-established condensation reaction. The commonest and most efficient method involves the reaction of a substituted chalcone (an α,β-unsaturated ketone) with guanidine hydrochloride.[5] This Claisen-Schmidt condensation followed by cyclization provides a robust route to the core scaffold.

The general synthetic workflow is depicted below:

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, a representative compound from this class.[5]

Part A: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Dissolve 4-methoxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (20 mL) in a flask.

-

Cool the mixture in an ice bath to 0-2 °C.

-

Add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the temperature below 5 °C.

-

Continue stirring for 3-4 hours at this temperature.

-

Pour the reaction mixture into crushed ice.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.

Part B: Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine

-

In a round-bottom flask, combine the chalcone from Part A (0.01 mol) and guanidine hydrochloride (0.01 mol).

-

Add dimethylformamide (DMF) (15 mL) as the solvent.

-

Reflux the reaction mixture at 50-60 °C for 6-7 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into crushed ice.

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Filter the solid product, wash with cold water, and recrystallize from methanol to obtain the final this compound derivative.

Structure-Activity Relationship (SAR) and Target Profile

The therapeutic potential of this compound derivatives is defined by the nature and position of substituents on the two phenyl rings. A key study by Lee et al. (2019) synthesized and evaluated 25 derivatives, primarily for their inhibitory activity against Aurora Kinase A (AURKA), a critical regulator of mitosis that is frequently overexpressed in cancer.[6][7]

Primary Target: Aurora Kinase A (AURKA)

The data from this study reveals critical insights into the SAR of this scaffold for AURKA inhibition.[6] The cytotoxic activity, measured as the concentration that inhibits 50% of cell growth (GI50), was evaluated in the HCT116 human colon cancer cell line.

| Derivative ID | R1 Substituent (at C4) | R2 Substituent (at C6) | GI50 in HCT116 cells (µM)[6] |

| 1 | 2-hydroxyphenyl | 2,4-dimethoxyphenyl | 10.0 |

| 2 | 4-hydroxyphenyl | 2,4-dimethoxyphenyl | 11.2 |

| 3 | 2,4-dihydroxyphenyl | 4-methoxyphenyl | 10.6 |

| 4 | 2,5-dihydroxyphenyl | 4-methoxyphenyl | > 25 |

| 5 | 3,4-dihydroxyphenyl | 4-methoxyphenyl | 13.5 |

| 12 | 2-hydroxyphenyl | 2,4-dimethoxyphenyl | 4.8 |

| 15 | 4-bromophenyl | 4-methoxyphenyl | 11.4 |

| 16 | 4-chlorophenyl | 3,4-dimethoxyphenyl | 10.2 |

| 17 | 4-methylphenyl | 4-methoxyphenyl | 11.6 |

| 25 | 1-naphthyl | 4-methoxyphenyl | 8.9 |

Key SAR Insights for AURKA Inhibition: [6]

-

Hydrophobic Substituents: The study's quantitative structure-activity relationship (QSAR) calculations revealed that hydrophobic substituents on the phenyl rings generally increase the anticancer activity.

-

Naphthyl Group: The presence of a 1-naphthyl group at the R2 position (derivative 25) was shown to enhance activity.

-